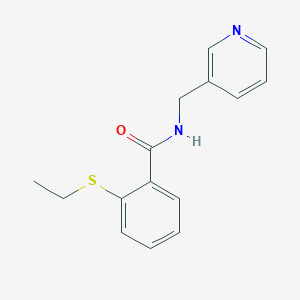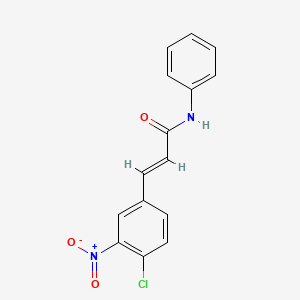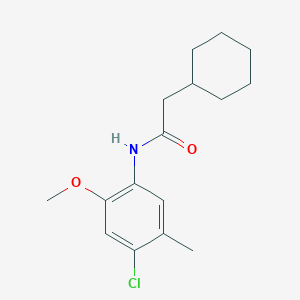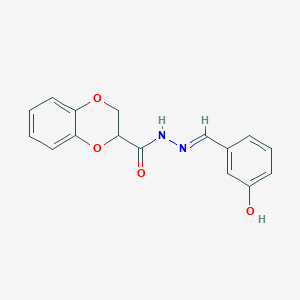
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide, also known as ETPB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. ETPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in various studies.
作用机制
The mechanism of action of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on various targets in the cell. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of nuclear factor kappa B, which regulates the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications, making it a potential therapeutic agent. Another advantage is that it has been synthesized through various methods, allowing for optimization of yield and purity. One limitation is that the mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Another limitation is that it has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
未来方向
There are various future directions for 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide research. In cancer research, future directions could include studying the efficacy of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide in combination with other therapeutic agents. In inflammation research, future directions could include studying the long-term effects of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide on inflammation and immune function. In neurological disorder research, future directions could include studying the safety and efficacy of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide in clinical trials. Overall, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been synthesized through various methods, including the reaction of 3-pyridinemethanol with 2-(ethylthio)benzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-pyridinemethanol with 2-(ethylthio)benzamide in the presence of trifluoroacetic acid. These methods have been optimized to increase the yield and purity of 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide.
科学研究应用
2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(ethylthio)-N-(3-pyridinylmethyl)benzamide has shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
属性
IUPAC Name |
2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-19-14-8-4-3-7-13(14)15(18)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDERXHTSRSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethylsulfanyl-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)





![N-[2-(hydroxymethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5882229.png)